
N-methacryloyladamantane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methacryloyladamantane-1-carboxamide is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . It is known for its unique structure, which includes an adamantane core, a methacryloyl group, and a carboxamide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methacryloyladamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride . The general reaction scheme is as follows:
- Dissolve adamantane-1-carboxylic acid in an appropriate solvent (e.g., dichloromethane).
- Add triethylamine to the solution to act as a base.
- Slowly add methacryloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
化学反应分析
Types of Reactions
N-methacryloyladamantane-1-carboxamide can undergo various chemical reactions, including:
Polymerization: The methacryloyl group allows the compound to participate in free-radical polymerization, forming polymers with unique properties.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Polymerization: Polymers with methacryloyladamantane units.
Hydrolysis: Adamantane-1-carboxylic acid and methacrylamide.
Substitution: Various substituted adamantane derivatives.
科学研究应用
N-methacryloyladamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties.
Biology: Investigated for its potential as a drug delivery vehicle due to its stability and biocompatibility.
Medicine: Explored for its potential use in the development of novel pharmaceuticals, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism of action of N-methacryloyladamantane-1-carboxamide depends on its application. In polymerization, the methacryloyl group undergoes free-radical polymerization to form long polymer chains. In biological applications, the adamantane core provides stability and facilitates interactions with biological molecules, potentially targeting specific pathways or receptors .
相似化合物的比较
N-methacryloyladamantane-1-carboxamide can be compared with other methacryloyl and adamantane derivatives:
Methacryloyl derivatives: Compounds like methacryloyl chloride and methacrylic acid share the methacryloyl group but lack the adamantane core, resulting in different properties and applications.
Adamantane derivatives: Compounds like adamantane-1-carboxylic acid and 1-adamantylamine share the adamantane core but lack the methacryloyl group, leading to different reactivity and uses.
The uniqueness of this compound lies in the combination of the methacryloyl group and the adamantane core, providing a balance of reactivity and stability that is valuable in various applications .
属性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC 名称 |
N-(2-methylprop-2-enoyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C15H21NO2/c1-9(2)13(17)16-14(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,1,3-8H2,2H3,(H,16,17,18) |
InChI 键 |
ORNGQWRZYYXPFK-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)NC(=O)C12CC3CC(C1)CC(C3)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



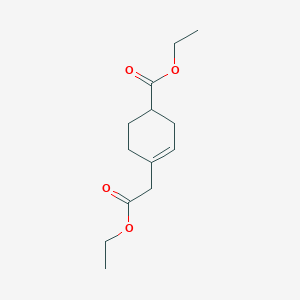
![8-(Chloromethyl)-2-cyclopropyl-2-azaspiro[4.5]decane](/img/structure/B13973685.png)
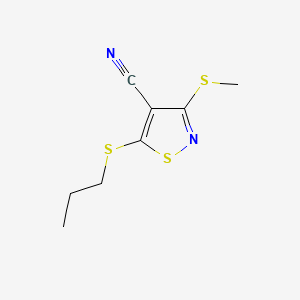
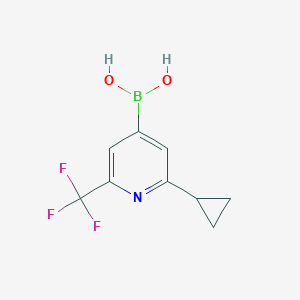
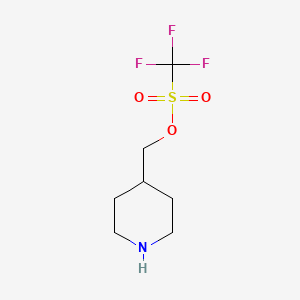

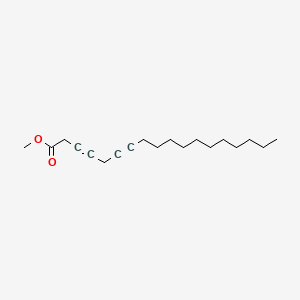
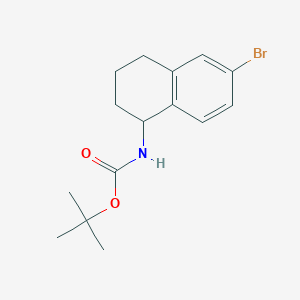
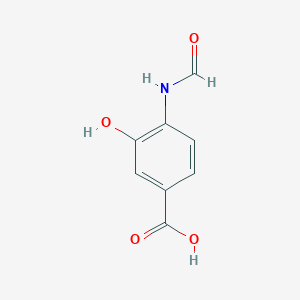
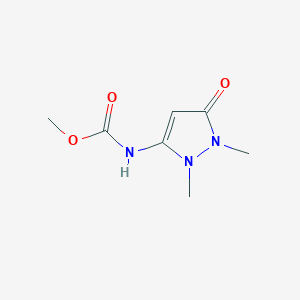
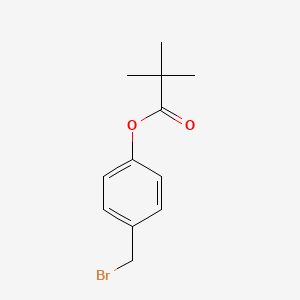
![6-Chloro-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13973724.png)
![6-Bromo-3-iodo-N-isobutylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B13973735.png)
